molecular formula C9H6F2N2O B2701961 2-cyano-N-(2,6-difluorophenyl)acetamide CAS No. 87165-14-8

2-cyano-N-(2,6-difluorophenyl)acetamide

Cat. No. B2701961
CAS RN: 87165-14-8
M. Wt: 196.157
InChI Key: LDGNQFALJBELDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-cyano-N-(2,6-difluorophenyl)acetamide” is an organic compound . It is an acetic amide with a nitrile functional group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a palladium-catalyzed carbon-ylative procedure has been developed for the synthesis of 2-cyano-N-acetamide and 2-cyanoacetate compounds . The reaction proceeds under mild conditions via a radical intermediate, which is suitable for late-stage functionalization .


Molecular Structure Analysis

The molecular structure of “2-cyano-N-(2,6-difluorophenyl)acetamide” can be represented by the formula C9H6F2N2O . The InChI code for this compound is 1S/C9H6F2N2O/c10-6-1-2-8 (7 (11)5-6)12-9 (13)3-4-12/h1-2,5H,3H2, (H,12,13) .


Physical And Chemical Properties Analysis

The molecular weight of “2-cyano-N-(2,6-difluorophenyl)acetamide” is approximately 196.16 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources .

Scientific Research Applications

Photovoltaic Efficiency Modeling and Ligand-Protein Interactions

Research on benzothiazolinone acetamide analogs, including compounds similar in structure to 2-cyano-N-(2,6-difluorophenyl)acetamide, has been conducted to analyze their photovoltaic efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light-harvesting efficiency (LHE) and favorable free energy of electron injection, making them suitable for photovoltaic applications. Additionally, molecular docking studies have been performed to understand the binding interactions of these compounds with biological targets like Cyclooxygenase 1 (COX1), indicating potential pharmacological applications (Mary et al., 2020).

Synthesis and Evaluation as Corrosion Inhibitors

Another application involves the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which have been evaluated as corrosion inhibitors. These compounds were tested in acidic and oil medium environments, demonstrating promising inhibition efficiencies. Such research highlights the potential use of acetamide derivatives in protecting materials from corrosion, contributing to longer service life and reduced maintenance costs (Yıldırım & Cetin, 2008).

Novel Synthetic Routes and Biological Interest

The compound 2-cyano-N-(tetrahydrocarbazole)acetamide has been used as a precursor for synthesizing new arylazocarbazole derivatives. These synthetic routes open pathways to compounds of biological interest, showcasing the versatility of cyanoacetamide derivatives in medicinal chemistry. The exploration of these compounds could lead to the discovery of new drugs with significant therapeutic potential (Fadda et al., 2010).

Antimicrobial and Insecticidal Agents

Research has also focused on the synthesis of novel phenoxyacetamide derivatives as potential insecticidal agents. These compounds, evaluated against pests like the cotton leafworm, Spodoptera littoralis, have exhibited excellent results, indicating their potential as safer and more effective insecticides. Such studies are crucial in developing new agricultural chemicals that can help in managing pest resistance and ensuring crop protection (Rashid et al., 2021).

Safety And Hazards

While specific safety and hazard information for “2-cyano-N-(2,6-difluorophenyl)acetamide” is not available, similar compounds may pose risks. For example, cyanoacetamide is considered hazardous by the 2012 OSHA Hazard Communication Standard, with potential risks including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) affecting the respiratory system .

properties

IUPAC Name

2-cyano-N-(2,6-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O/c10-6-2-1-3-7(11)9(6)13-8(14)4-5-12/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGNQFALJBELDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)CC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(2,6-difluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.